N-(methylsulfonyl)-beta-alanine

Vue d'ensemble

Description

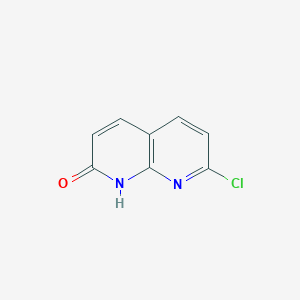

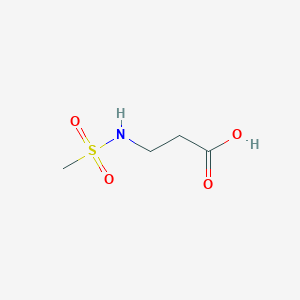

“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .Molecular Structure Analysis

The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .Applications De Recherche Scientifique

Role in Plant Biology

Beta-alanine has been identified as a crucial non-proteinogenic amino acid in plants, participating in a variety of biological processes beyond protein synthesis. It contributes to the synthesis of pantothenate (vitamin B5), which is essential for forming Coenzyme A and acyl carrier protein, crucial for universal carbon shuttling in all organisms, including plants. In plants, beta-alanine serves as a generic stress response molecule, aiding in protection against temperature extremes, drought, heavy metal shock, and other biotic stresses. Its role extends to participating in lignin biosynthesis, ethylene production, and being converted into osmoprotective and antioxidant compounds in different species (Parthasarathy, Savka, & Hudson, 2019).

Ergogenic Aid in Exercise Performance

Beta-alanine supplementation is popular among athletes for its potential to enhance exercise performance. It is known to increase intramuscular carnosine content, which plays a critical role in skeletal muscle physiology, particularly by improving exercise homeostasis and excitation-contraction coupling. Such supplementation strategies have been optimized to elevate muscle carnosine, aiding in sports performance and holding potential for therapeutic applications (Blancquaert, Everaert, & Derave, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSOJVZBSHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424694 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-beta-alanine | |

CAS RN |

105611-92-5 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)